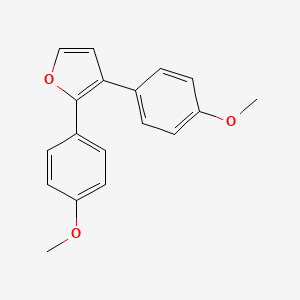

2,3-Bis(4-methoxyphenyl)furan

Beschreibung

Eigenschaften

CAS-Nummer |

96836-89-4 |

|---|---|

Molekularformel |

C18H16O3 |

Molekulargewicht |

280.3 g/mol |

IUPAC-Name |

2,3-bis(4-methoxyphenyl)furan |

InChI |

InChI=1S/C18H16O3/c1-19-15-7-3-13(4-8-15)17-11-12-21-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |

InChI-Schlüssel |

FTFPTFGKSBBYNL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C(OC=C2)C3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,3 Bis 4 Methoxyphenyl Furan and Analogous Structures

Catalytic Approaches to Furan (B31954) Ring Construction

Catalysis offers powerful tools for the efficient and selective synthesis of furan derivatives. Transition metals, particularly palladium, have been instrumental in forging the necessary carbon-carbon and carbon-oxygen bonds. Concurrently, milder catalytic systems using elements like iodine or harnessing the power of light are emerging as viable and often more sustainable alternatives.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. One powerful strategy for constructing 2,3-disubstituted benzo[b]furans, structural analogs of diaryl furans, involves a two-step process starting with a palladium/copper-catalyzed cross-coupling reaction. nih.gov This Sonogashira coupling joins an o-iodoanisole with a terminal alkyne. nih.gov The resulting arylalkyne intermediate is then subjected to an electrophilic cyclization, where an electrophile (such as iodine) induces the formation of the furan ring by creating a C-O bond. nih.gov This method provides a reliable route to biologically relevant furopyridines in high yields under very mild conditions. nih.gov

Another versatile palladium-catalyzed approach is the three-component condensation of an alkynylbenziodoxole, a carboxylic acid, and an enolizable ketimine. ntu.edu.sg This modular method allows for the regiocontrolled synthesis of multisubstituted furans at room temperature, with each component contributing a specific fragment to the final furan skeleton. ntu.edu.sg The reaction tolerates a wide array of functional groups, making it particularly effective for the rapid generation of libraries of tri- and tetra-arylfurans. ntu.edu.sg

Table 1: Palladium-Catalyzed Three-Component Furan Synthesis Data derived from a study on the modular synthesis of multisubstituted furans. ntu.edu.sg

| Entry | Pd Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)2 (10) | Toluene | 77 |

| 2 | Pd(TFA)2 (10) | Toluene | 68 |

| 3 | PdCl2 (10) | Toluene | 45 |

| 4 | Pd2(dba)3 (10) | Toluene | 35 |

| 5 | Pd(OAc)2 (5) | Toluene | 72 |

Furthermore, cascade reactions provide an efficient route to highly substituted furans. A palladium-catalyzed cascade involving aryloxy-enynes and aryl iodides has been developed to produce 2,3,4-trisubstituted furans in good to excellent yields. acs.org This process operates under mild conditions and allows for the versatile and regioselective introduction of substituents onto the furan ring based on the choice of starting materials. acs.org

Moving away from transition metals, molecular iodine has emerged as a simple, inexpensive, and effective catalyst for synthesizing substituted furans. vhu.edu.vnchemrxiv.org This method involves the cyclization of α-propargyl-β-ketoester substrates to form 3-carboxy-2,5-disubstituted furans. vhu.edu.vnchemrxiv.org A key advantage of this approach is that it operates under mild, solvent-free conditions at ambient temperature and atmosphere, presenting a facile and green alternative to many traditional protocols. acs.orgchemrxiv.org Optimization studies have shown that a 15 mol% catalyst loading of iodine is most efficient for this transformation. vhu.edu.vnchemrxiv.org While yields can sometimes be moderate due to the inherent reactivity of alkynes, the method is robust, accommodating substrates with both electron-rich aryl groups and bulky alkyl groups. chemrxiv.org

Table 2: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Furans Data from a study on the reaction scope for the synthesis of substituted furans from α-propargyl-β-ketoester substrates. vhu.edu.vn

| Substrate Substituent (R) | Product | Yield (%) |

|---|---|---|

| Phenyl | 4a | 65 |

| 4-Methylphenyl | 4b | 69 |

| 4-Methoxyphenyl (B3050149) | 4c | 78 |

| 4-Chlorophenyl | 4d | 62 |

| n-Hexyl | 4h | 55 |

The quest for sustainable synthesis has spurred the development of metal-free strategies, with photocatalysis being a particularly promising field. A novel, transition-metal-free protocol utilizes visible light to convert 1,3-diketones into tetra-substituted furan compounds. rsc.org This reaction is promoted by a carbon dioxide atmosphere and uses an organic photocatalyst under mild conditions. rsc.org A key finding was that CO2 could be catalytically incorporated to create a better leaving group from an enolic hydroxyl group, facilitating a rearrangement that leads to the furan scaffold. rsc.org This atom-efficient, organocatalytic protocol can generate two different isomers of the tetra-substituted furan from a single precursor in the same reaction. rsc.org

Another notable metal-free approach is the direct transformation of 1,3-dienes into valuable 2,5-diaryl furans. nih.govchemrxiv.org This sequence involves the oxidation of the diene, often using singlet oxygen, to form an intermediate endoperoxide, which is then dehydrated to the furan. chemrxiv.org This process can be streamlined into a continuous-flow system, which avoids the need to isolate the potentially unstable endoperoxide intermediate, thereby increasing safety, reducing waste, and significantly improving isolated yields. chemrxiv.org

Green Chemistry Principles in Furan Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. In furan synthesis, this translates to developing methodologies that maximize the incorporation of starting materials into the final product and utilizing renewable resources to reduce reliance on fossil fuels.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comacs.org The goal is to design synthetic routes that maximize this incorporation, thus minimizing the generation of waste at the molecular level. jocpr.comwordpress.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable than those that produce stoichiometric byproducts, like substitution and elimination reactions. nih.gov

The industrial synthesis of the common drug ibuprofen (B1674241) serves as a classic example of improving atom economy. The original synthesis had an atom economy of just 40%, meaning 60% of the atoms from the reactants were wasted as byproducts. wordpress.com A newer, greener process increased the atom economy to 77%, drastically reducing waste and demonstrating the powerful economic and environmental benefits of designing atom-efficient syntheses. wordpress.com In the context of furan synthesis, cycloaddition and cycloisomerization reactions are prime examples of atom-economical methods, as most or all of the atoms of the starting materials are present in the final furan product. rsc.orgrsc.org

A fundamental principle of green chemistry is the use of renewable rather than depleting feedstocks. u-szeged.hu Lignocellulosic biomass, which includes agricultural residues like corn stover, sugarcane bagasse, and wood, is an abundant and renewable carbon source for producing valuable chemicals. nih.govrsc.org This biomass is primarily composed of cellulose, hemicellulose, and lignin. nih.gov

Through chemical conversion processes, these biopolymers can be broken down into key platform molecules. The dehydration of C5 sugars (pentoses) like xylose, which is derived from hemicellulose, yields furfural (B47365). wikipedia.org Similarly, the dehydration of C6 sugars like glucose, derived from cellulose, produces 5-hydroxymethylfurfural (B1680220) (HMF). osti.govrsc.org Furfural and HMF are versatile furanic precursors that can be further transformed through a range of catalytic processes into solvents, polymers, fuels, and other high-value chemicals, including the building blocks for complex furan derivatives. wikipedia.org For instance, high yields of furfural and HMF can be obtained from various types of biomass by using a biphasic system and a mixed solid acid catalyst under mild conditions. rsc.org This approach provides a sustainable starting point for the synthesis of a wide array of furan-containing compounds. rsc.org

Table 3: Conversion of Lignocellulosic Biomass to Furan Derivatives Data from a study on the catalytic conversion of biomass in a THF/H2O-NaCl biphasic system. rsc.org

| Biomass Source | Furfural Molar Yield (%) | HMF Molar Yield (%) |

|---|---|---|

| Birch | 64.8 | 23.3 |

| Cornstalk | 80.5 | 44.1 |

| Pine | 54.2 | 58.2 |

| Bagasse | 54.5 | 27.2 |

| Poplar | 52.7 | 22.6 |

Multi-Component Reactions and Cyclization Strategies

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex molecules in a single step from three or more reactants, which enhances efficiency and atom economy. tubitak.gov.tr Cyclization strategies, particularly those that proceed via a domino or cascade sequence, are powerful tools for the construction of heterocyclic rings like furans.

Domino Knoevenagel–Michael Reactions for Bis-Furanone Derivatives

The domino Knoevenagel condensation followed by a Michael addition represents a robust strategy for the synthesis of highly functionalized heterocyclic systems. While direct reports on "bis-furanone" derivatives via this specific cascade are not prevalent, the principles of this reaction sequence can be applied to the synthesis of furan structures. A plausible pathway involves the reaction of an aldehyde with an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound, which after the initial Knoevenagel condensation, generates an electron-deficient alkene. This intermediate is then susceptible to a conjugate addition (Michael reaction) by a nucleophile.

One-pot syntheses of highly functionalized furans have been reported that incorporate these key steps. For instance, the reaction between arylglyoxals, acetylacetone, and phenols can proceed through a Knoevenagel condensation, followed by a Michael addition of the phenol (B47542) to the resulting intermediate. tubitak.gov.tr This generates a 1,4-dicarbonyl species which then undergoes a subsequent Paal-Knorr cyclization to furnish the furan ring. tubitak.gov.tr The entire sequence showcases the power of a domino process to rapidly build the furan core.

The general mechanism can be outlined as:

Knoevenagel Condensation: An aldehyde or ketone reacts with a compound containing an active methylene group (e.g., malononitrile, 1,3-diketones) in the presence of a basic catalyst to form a new carbon-carbon double bond.

Michael Addition: A nucleophile adds to the α,β-unsaturated system generated in the first step.

Cyclization/Dehydration: The resulting intermediate, often a 1,4-dicarbonyl or a related structure, undergoes intramolecular cyclization and subsequent dehydration to form the aromatic furan ring.

This sequence is highly versatile and can be catalyzed by various agents, including bases like triethylamine (B128534) or even biocatalysts like lipases, which have been shown to promote promiscuous Knoevenagel–phospha–Michael reactions. tubitak.gov.trnih.gov

Table 1: Domino Reaction for Furan Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Key Intermediates | Product Type |

|---|---|---|---|---|---|

| Arylglyoxal | Acetylacetone | Phenol | Et3N, Acetone, Reflux | Knoevenagel adduct, 1,4-diketone | Highly functionalized furan |

| Xylose | Malononitrile | N/A | Amberlyst-15 and Cr/hydrotalcite | Furfural, (2-furanylmethylene)malononitrile | Furfural derivative |

| Aldehyde | Malononitrile | 1,3-Dicarbonyl | Ionic Liquid | Knoevenagel adduct | Substituted 4H-pyran |

Synthesis from Diketone Precursors (e.g., p,p'-Dimethoxydibenzoylmethane)

The synthesis of furans from 1,4-dicarbonyl compounds is a classic and widely used transformation known as the Paal-Knorr furan synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This method involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone, dialdehyde, or ketoaldehyde to produce the corresponding furan.

A precursor such as p,p'-Dimethoxydibenzoylmethane, which is a 1,3-diketone, can be converted into a suitable 1,4-dicarbonyl compound necessary for the Paal-Knorr synthesis. The reaction of the enolate of the 1,3-diketone with an α-haloketone (a process related to the Feist-Bénary furan synthesis) yields a 1,4-dicarbonyl intermediate, which can then be cyclized. researchgate.net

The mechanism for the Paal-Knorr synthesis proceeds as follows:

Protonation of one of the carbonyl groups by an acid catalyst. wikipedia.org

The other carbonyl group tautomerizes to its enol form.

The enol oxygen attacks the protonated carbonyl carbon in an intramolecular nucleophilic addition, forming a five-membered cyclic hemiacetal. alfa-chemistry.comwikipedia.org

Protonation of the newly formed hydroxyl group followed by the elimination of a water molecule (dehydration) leads to the formation of the aromatic furan ring. alfa-chemistry.comquimicaorganica.org

A variety of acidic catalysts can be employed for this reaction, including protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as titanium tetrachloride (TiCl₄). alfa-chemistry.comresearchgate.net More recently, photocatalytic methods have been developed for converting 1,3-diketones into tetra-substituted furans, where CO₂ can be used to promote the reaction by forming a carbonate leaving group from the enolic hydroxyl. rsc.org

Table 2: Paal-Knorr Furan Synthesis from Diketone Precursors

| Precursor Type | Key Intermediate | Catalyst/Reagent | Reaction Conditions | Product |

|---|---|---|---|---|

| 1,4-Diketone | Cyclic hemiacetal | Acid (H₂SO₄, p-TsOH) | Heating | Substituted furan |

| 1,3-Diketone + α-Haloketone | 1,4-Dicarbonyl | Base, then Acid (e.g., TiCl₄) | Stepwise reaction | Polysubstituted furan |

| 1,3-Diketone | Cyclopropane (B1198618) intermediate | 4CzIPN (photocatalyst), CO₂, LED irradiation | Visible-light irradiation | Tetra-substituted furan |

Heterogeneous Catalysis for Furan Derivatives from Alkynes and Alpha-Hydroxy Ketones

The synthesis of furans from the reaction of alkynes with carbonyl compounds represents a highly atom-economical approach. The use of α-hydroxy ketones as the carbonyl partner is particularly advantageous due to their unique reactivity. mdpi.com While many methods rely on homogeneous transition-metal catalysts, the development of heterogeneous catalysts for this transformation is crucial for improving catalyst recyclability and sustainability. mdpi.comresearchgate.net

The reaction between an alkyne and an α-hydroxy ketone can be catalyzed to form a furan ring. The general concept involves the activation of the alkyne by a catalyst, followed by nucleophilic attack from the oxygen of the α-hydroxy ketone and subsequent cyclization. A variety of metal catalysts, including gold and palladium, have been shown to be effective in related furan syntheses from alkynyl ketones or allenyl ketones. acs.orgnih.govresearchgate.net For instance, gold(I) catalysts can efficiently convert γ-acyloxyalkynyl ketones into highly substituted furans. researchgate.net

While specific examples of heterogeneous catalysts for the direct reaction of simple alkynes and α-hydroxy ketones are emerging, the principles can be inferred from related transformations. Solid acid catalysts, such as zeolites and sulfated metal oxides, are widely used in the production of furan derivatives like furfural from biomass. mdpi.comresearchgate.net These materials could potentially be adapted for the cyclization of intermediates formed from alkynes and α-hydroxy ketones. A base-catalyzed, metal-free approach has also been demonstrated for synthesizing tetrasubstituted furans from α-hydroxy ketones and cyano compounds, showcasing that the reaction can proceed without transition metals under the right conditions. mdpi.com

A potential reaction pathway using a heterogeneous acid catalyst could involve:

Adsorption of the α-hydroxy ketone and alkyne onto the catalyst surface.

Catalyst-mediated addition of the hydroxyl group of the ketone across the alkyne.

Intramolecular cyclization of the resulting intermediate.

Dehydration on the acid sites of the catalyst to yield the furan product.

Table 3: Catalytic Strategies for Furan Synthesis from Alkynes and Ketones

| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Product Type |

|---|---|---|---|---|

| α-Hydroxy Ketone | Cyano Compound | Base-catalyzed (metal-free) | Avoids expensive metal catalysts | Tetrasubstituted furan |

| Alkyne | α-Diazocarbonyl | Co(II) Porphyrin Complex | Metalloradical cyclization | Polyfunctionalized furan |

| γ-Acyloxyalkynyl Ketone | N/A | Gold(I) Complex | Mild and efficient cyclization | Highly substituted furan |

| Allenyl Ketone | N/A | Lewis Acid (e.g., In(OTf)₃, Sn(OTf)₂) | mdpi.comCurrent time information in Bangalore, IN.-Alkyl shift cascade | Carbon-substituted furan |

Advanced Spectroscopic and Structural Characterization of 2,3 Bis 4 Methoxyphenyl Furan Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in determining the number, environment, and spatial arrangement of protons in a molecule. In the context of furan (B31954) derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the furan ring and its substituents offer a wealth of structural information.

For instance, in furan itself, the protons at the 2 and 5 positions (α-protons) typically resonate at a lower field (higher ppm) than the protons at the 3 and 4 positions (β-protons) due to the electron-withdrawing effect of the oxygen atom. cdnsciencepub.com The presence of substituents, such as the 4-methoxyphenyl (B3050149) groups in 2,3-Bis(4-methoxyphenyl)furan, significantly influences these chemical shifts. The aromatic protons of the methoxyphenyl groups will appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, with their specific shifts and splitting patterns dictated by their position relative to the methoxy (B1213986) group and the furan ring. The methoxy group protons will present as a sharp singlet, usually around 3.8 ppm.

Studies on related substituted furans have demonstrated that the electronic nature of the substituents plays a crucial role in the observed chemical shifts. bris.ac.uk For example, electron-donating groups tend to shield the ring protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups have the opposite effect. The coupling constants between adjacent furan ring protons are also characteristic and aid in assigning the signals. In many furan systems, the coupling constant between adjacent protons (J23) is typically smaller than that between protons across the ring (J24 or J34). cdnsciencepub.com

Detailed ¹H NMR data for various furan derivatives, including those with phenyl and methoxyphenyl substituents, have been reported in the literature, providing a valuable reference for the analysis of this compound and its analogues. mdpi.com

Table 1: Representative ¹H NMR Data for Substituted Furans

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Furan | CDCl₃ | 7.43 (t, J = 1.8 Hz, 2H, H-2, H-5), 6.38 (t, J = 1.8 Hz, 2H, H-3, H-4) chemicalbook.com |

| 2-Furfural | CDCl₃ | 9.64 (s, 1H, CHO), 7.68 (dd, J = 1.8, 0.8 Hz, 1H, H-5), 7.25 (dd, J = 3.6, 0.8 Hz, 1H, H-3), 6.59 (dd, J = 3.6, 1.8 Hz, 1H, H-4) mdpi.com |

| 4-(5-((Phenylamino)methyl)furan-2-yl)benzoic Acid | DMSO-d₆ | 12.96 (s, 1H, COOH), 7.98 (d, J = 7.6 Hz, 2H), 7.78 (d, J = 7.6 Hz, 2H), 7.09 (t, J = 7.6 Hz, 2H), 7.05 (d, J = 3.2 Hz, 1H), 6.70 (d, J = 7.6 Hz, 2H), 6.57 (t, J = 7.2 Hz, 1H), 6.47 (d, J = 3.2 Hz, 1H), 6.18 (s br, 1H, NH), 4.34 (s, 2H, CH₂) mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment.

In this compound, one would expect to see signals for the furan ring carbons, the carbons of the two methoxyphenyl rings, and the methoxy carbons. The carbons of the furan ring attached to the phenyl groups (C-2 and C-3) will have distinct chemical shifts from the other furan carbons (C-4 and C-5). The oxygen-bearing carbon of the furan ring (C-5) typically appears at a very low field.

The chemical shifts of the phenyl carbons are influenced by the point of attachment to the furan ring and the position of the methoxy group. The carbon bearing the methoxy group (ipso-carbon) and the para-carbon will have characteristic shifts. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict ¹³C NMR chemical shifts and aid in the assignment of complex spectra. bris.ac.ukglobalresearchonline.net

Table 2: Representative ¹³C NMR Data for Substituted Furans

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Furan | (Predicted) | C2/C5: 142.7, C3/C4: 109.5 chemicalbook.com |

| Furan-2-carbaldehyde-d | CDCl₃ | C1 (CDO): 178.0 (t, J=27.3 Hz), C2: 152.6, C5: 148.0, C3: 123.0, C4: 112.8 mdpi.com |

| 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine | DMSO-d₆ | 155.1, 151.3, 149.9, 148.4, 136.3, 136.2, 132.2, 130.1, 125.6, 123.8, 120.4, 109.8, 107.8, 49.9, 45.4 mdpi.com |

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Studies

Deuterium (²H) NMR spectroscopy is a specialized technique used to study molecules that have been isotopically labeled with deuterium. This technique is particularly useful for probing reaction mechanisms, studying molecular dynamics, and confirming the position of deuterium incorporation. mdpi.comresearchgate.net

In the context of furan derivatives, ²H NMR can be used to verify the successful deuteration at a specific site. For example, in the synthesis of furan-2-carbaldehyde-d, ²H NMR confirmed the presence of the deuterium atom at the aldehyde position. mdpi.com The deuterium signal is typically broad due to quadrupolar relaxation. The chemical shift in the ²H NMR spectrum corresponds to the chemical shift of the proton it replaced in the ¹H NMR spectrum. This method provides unambiguous evidence of isotopic labeling. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing a "fingerprint" of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups.

For this compound, the IR spectrum would be expected to show characteristic bands for:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching (of the methoxy group): Usually observed just below 3000 cm⁻¹.

C=C stretching of the aromatic rings and the furan ring: These appear in the 1600-1450 cm⁻¹ region.

C-O-C stretching (ether linkage of the methoxy group and the furan ring): Strong absorptions are expected in the 1250-1000 cm⁻¹ region.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Studies on related furan derivatives have shown that the positions and intensities of these bands are sensitive to the molecular structure. globalresearchonline.netmdpi.com For instance, the IR spectrum of furan-2-aldehyde shows a strong carbonyl stretch, which is absent in non-carbonyl containing furans. researchgate.net Comparing the experimental IR spectrum of this compound with those of known furan analogues and with theoretically calculated spectra can aid in a comprehensive vibrational assignment. researchgate.net

Table 3: Key IR Absorption Bands for Furan Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (methoxy) | Stretching | ~2960-2850 |

| C=C (aromatic and furan) | Stretching | 1600-1450 |

| C-O-C (ether and furan) | Asymmetric & Symmetric Stretching | 1250-1000 |

| C-H | Out-of-plane bending | 900-675 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source, and the resulting spectrum provides information about the vibrational modes of a molecule. bruker.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. researchgate.net

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the furan and phenyl rings. The C=C stretching vibrations of the rings are expected to be strong in the Raman spectrum. This technique is also well-suited for studying materials in aqueous environments, which can be an advantage over IR spectroscopy. bruker.com

Recent studies have utilized Raman spectroscopy to investigate the structure of various furan-containing materials, including nanothreads derived from furan polymerization. mdpi.com Low-temperature Raman spectroscopy has been employed to study the dynamics of tetrahydrofuran, providing insights into its conformational properties. irb.hr These applications highlight the power of Raman spectroscopy in characterizing the structural details of furan-based systems. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For this compound, with a chemical formula of C18H16O3, the expected exact mass can be calculated. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass. For instance, in the study of related furan derivatives, HRMS has been used to confirm the elemental composition of newly synthesized compounds. acs.org The high accuracy of HRMS is indispensable for confirming the identity of novel analogues and for publication in scientific literature. fossiliontech.com

Table 1: HRMS Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C18H16O3 |

| Calculated Exact Mass | 280.10994 Da nih.gov |

| Typical HRMS Instrument | Time-of-Flight (TOF), Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically 70 eV. This process leads to the formation of a molecular ion (M+) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks. researchgate.netnist.gov

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (280.3 g/mol ). nih.gov The fragmentation pattern would likely involve cleavages at the ether linkages and within the furan ring, providing valuable structural information. For example, the EI-MS of 1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane shows a parent ion at m/z 296. researchgate.net Studies on other furan derivatives have shown characteristic fragmentation patterns under EI-MS, which aids in their identification. researchgate.netnist.govnist.gov The fragmentation of furan molecules by electron collision has been studied in detail, providing insights into the stability of the furan ring and the formation of various fragment ions. researchgate.netresearchgate.netiaea.org

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 280 | [C18H16O3]+• (Molecular Ion) | Represents the intact molecule. |

| 265 | [M - CH3]+ | Loss of a methyl radical from a methoxy group. |

| 252 | [M - CO]+• | Loss of carbon monoxide. |

| 135 | [C8H7O2]+ | Fragment corresponding to a methoxyphenyl-furan moiety. |

| 107 | [C7H7O]+ | Fragment corresponding to a methoxyphenyl cation. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. frontiersin.org It typically generates protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+). frontiersin.org For this compound, ESI-MS would likely show a strong signal for the protonated molecule at m/z 281. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov ESI-MS has been successfully used to study radical cation chain reactions of related compounds in solution, demonstrating its utility in detecting transient species. researchgate.net While no molecular ion was detected by ESI-HRMS for some diaryl furans, potassium adducts were observed. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS/MS) for Furan Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. ste-mart.com Given the likely volatility of this compound, GC-MS would be a suitable method for its analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component as it elutes. ste-mart.comchromatographyonline.comrestek.com This technique is highly sensitive and specific, making it ideal for the analysis of furan derivatives in various matrices. uliege.be

Tandem mass spectrometry (MS/MS) provides even greater structural detail by isolating a specific ion (a precursor ion) and then fragmenting it to produce a product ion spectrum. mdpi.comosti.gov This technique is invaluable for distinguishing between isomers and for elucidating complex fragmentation pathways. mdpi.com For furan derivatives, GC-MS/MS methods have been developed for simultaneous analysis, allowing for the separation of isomers like 2-methyl furan and 3-methyl furan. mdpi.com Real-time high-resolution tandem mass spectrometry has even been used to identify furan derivatives in exhaled breath. fossiliontech.com The development of sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has also been crucial for the quantitative determination of potentially harmful furan derivatives in various samples. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. For this compound, this would involve growing a crystal of sufficient quality. The crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The crystal structure of numerous furan and imidazole (B134444) derivatives containing methoxyphenyl groups has been determined using this technique. researchgate.netiosrjournals.orgmdpi.comacs.org For example, the analysis of 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole revealed its molecular and crystal structure. researchgate.net Similarly, the crystal structure of 3-hydroxy-4-(4-methoxyphenyl)-5-(2-nitrophenyl)furan-2(5H)-one showed that the central furanone ring is nearly coplanar with the p-methoxybenzene ring. researchgate.net These studies provide valuable precedents for the type of structural information that could be obtained for this compound, including the planarity of the furan and phenyl rings and the torsion angles between them. The analysis of other substituted furan derivatives has also provided insights into their molecular conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.netiucr.org

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Anticipated Information | Reference Analogue Insights |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Varies depending on packing (e.g., Orthorhombic for a substituted imidazole iosrjournals.org). |

| Space Group | e.g., P21/c, Pbca | Depends on the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Provides the size and shape of the unit cell. |

| Dihedral Angles | Between furan and phenyl rings | Indicates the degree of planarity of the molecule. researchgate.net |

| Intermolecular Interactions | Hydrogen bonds, π–π stacking | Reveals how molecules are packed in the crystal lattice. researchgate.netresearchgate.net |

Advanced Research Applications of Furan Derivatives

Polymer Science and Materials Development

The polymer industry is increasingly turning to renewable resources to mitigate the environmental impact of fossil fuel-based plastics. acs.orgresearchgate.net Furan (B31954) derivatives have emerged as promising candidates for creating sustainable polymers with diverse functionalities. researchgate.netresearchgate.net

Furan-Based Monomers for Sustainable Polymer Synthesis

Bio-based monomers derived from renewable raw materials are a potential solution for replacing oil-derived monomers. researchgate.net Furan derivatives, in particular, are recognized as platform molecules with great potential for synthesizing bio-based polyesters, polyamides, and copolymers. tsijournals.comresearchgate.net Monomers such as 2,5-furandicarboxylic acid (FDCA), which can be derived from the oxidation of HMF, are considered a primary substitute for petroleum-based terephthalic acid in the production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netrsc.org The resulting furan-based polyesters, such as polyethylene furanoate (PEF), exhibit properties comparable or even superior to their conventional counterparts, including better gas barrier properties. tsijournals.com

Another key furan-based monomer is 2,5-bis(hydroxymethyl)furan (BHMF), readily produced by the reduction of HMF. researchgate.net BHMF serves as a bio-based diol for the synthesis of various polymers, including polyesters and polyurethanes. researchgate.netrsc.org The incorporation of the furan ring into polymer backbones can also confer unique properties like self-healing capabilities through reversible Diels-Alder reactions. researchgate.net

Synthesis of Poly(silylether)s from Furan Derivatives

Poly(silylether)s (PSEs) represent a class of environmentally degradable polymers with a range of potential applications. acs.orgacs.org Researchers have successfully synthesized a series of PSEs from biorenewable furan feedstocks, including 5-hydroxymethylfurfural (B1680220), 2,5-bis(hydroxymethyl)furan, and 2,5-diformylfuran. researchgate.netacs.org

The synthesis involves a polymerization reaction catalyzed by a versatile and air-stable manganese salen complex. acs.orgund.edu This catalyst facilitates both the dehydrogenative cross-coupling of hydroxyl groups with hydrosilanes and the hydrosilylation of carbonyl groups. acs.orgacs.org This dual catalytic function allows for the use of furan derivatives with different functional groups to produce PSEs. acs.org For instance, monomers with hydroxyl groups exhibit high reactivity, leading to high molecular weight polymers. acs.org The resulting PSEs, characterized by Si-O-C units in their main chain, are susceptible to biodegradation, enhancing their environmental credentials. researchgate.net The thermal and chemical properties of these novel polymers have been characterized using various analytical techniques, including NMR spectroscopy, infrared spectroscopy, and thermogravimetric analysis. acs.orgacs.org

Radical and Cationic Polymerization of Furan Systems

The furan ring's presence influences its behavior in polymerization reactions. In radical polymerization, such as that of vinyl acetate, certain furan compounds can act as inhibitors. scienceopen.com The inhibitory effect is linked to the stabilization of the radical formed upon attack at the furan ring or a side-chain double bond. scienceopen.com Conversely, furan-based molecules have been developed as efficient photoinitiators for radical polymerization, particularly under visible light, offering a greener alternative to traditional UV-initiators. mdpi.com

Furan derivatives also play a significant role in cationic polymerization. Methodologies have been developed for synthesizing block copolymers and functional polymers using furan derivatives as capping agents for living cationic polymers like polyisobutylene (B167198). acs.org For example, the rapid and quantitative reaction of 2-substituted furans with living polyisobutylene forms a stable allylic cation. acs.org This intermediate can then initiate the polymerization of another monomer, leading to the formation of well-defined block copolymers. acs.org This approach also enables the synthesis of more complex polymer architectures, such as three-arm star-block copolymers. acs.org However, the furan nucleus can be susceptible to polymerization or ring-opening in strongly acidic conditions, necessitating the use of mild catalysts. rsc.orgyoutube.com

Structure-Activity Relationship (SAR) Studies in Heterocyclic Chemistry

The furan and benzofuran (B130515) scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. researchgate.net SAR studies are crucial for optimizing these scaffolds to enhance therapeutic efficacy and understand their mechanism of action.

Exploration of Furan and Benzofuran Scaffolds in Molecular Design

The furan ring is a component of numerous medications with a wide spectrum of biological activities. researchgate.net Benzofuran, a fused heterocyclic system, is a fundamental structural unit in compounds with antiviral, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

SAR studies on benzofuran derivatives have revealed key structural features for their anticancer activity. For example, in a series of 2-aroyl-benzo[b]furan derivatives designed as inhibitors of tubulin polymerization, the position and nature of substituents on the benzofuran ring were found to be critical. nih.gov A methoxy (B1213986) group at the C-6 position of the benzofuran ring often yields the most potent compounds, while moving it to other positions like C-4, C-5, or C-7 leads to reduced activity. nih.gov Furthermore, introducing a small alkyl group, like a methyl group, at the C-3 position can significantly increase cytotoxic activity compared to other substituents. nih.gov These insights guide the rational design of new and more effective anticancer agents. nih.govacs.org

| Scaffold | Substitution Position | Substituent | Impact on Activity | Reference |

|---|---|---|---|---|

| Benzo[b]furan | C-6 | Methoxy (-OCH3) | Optimal for antitubulin activity | nih.gov |

| Benzo[b]furan | C-4, C-5, C-7 | Methoxy (-OCH3) | Reduced potency compared to C-6 | nih.gov |

| Benzo[b]furan | C-3 | Methyl (-CH3) | Increased activity | nih.gov |

| Benzo[b]furan | C-3 | Amino (-NH2) | Less active than C-3 Methyl | nih.gov |

| Benzo[b]furan | C-6 | Hydroxyl (-OH) | Detrimental to potency | nih.gov |

Impact of Furan Moiety Substitution on Molecular Interactions

The nature and position of substituents on the furan ring directly influence its electronic properties and how it interacts with biological targets or other molecules in a material. The furan ring is less aromatic than benzene (B151609), which can influence its reactivity. matanginicollege.ac.in

In the context of polymer science, substituting thiophene (B33073) rings with furan rings in conjugated polymers affects properties like charge-carrier mobility and gas permeability. researchgate.net The higher dipole moment of furan (0.70 D) compared to thiophene (0.51 D) can influence intermolecular packing and, consequently, the material's bulk properties. researchgate.net In another example, the substitution of furan moieties with different groups can alter the planarity of copolymers, which in turn affects their electronic properties. researchgate.net

In medicinal chemistry, the substitution pattern on a furan-containing drug candidate determines its binding affinity and selectivity for a target protein. For instance, in the development of inhibitors for tubulin polymerization, replacing a phenyl ring with a 4-chlorophenyl furan moiety significantly alters the compound's interaction with the colchicine (B1669291) binding site on tubulin. nih.gov Similarly, modifying substituents on a phenyl ring attached to a furan core can dramatically change the molecule's conformation and its ability to fit into a protein's binding pocket. nih.gov These molecular interactions are fundamental to the compound's biological activity and are a primary focus of SAR-guided drug discovery. acs.orgacs.org

Computational Approaches in SAR Investigations

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing novel molecules with enhanced efficacy. Computational chemistry provides powerful tools to elucidate these relationships at a molecular level, saving significant time and resources. For furan derivatives, computational methods like Density Functional Theory (DFT) are employed to understand how structural modifications influence their biological or chemical activity. researchgate.netresearchgate.net

A key aspect of computational SAR is the analysis of the molecule's electronic properties. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map are calculated. acs.orgresearchgate.net These calculations help predict a molecule's reactivity, stability, and potential interaction sites. acs.org For instance, in the design of novel tubulin polymerization inhibitors, a SAR-guided approach on a series of benzo[b]furans led to the development of highly potent compounds. nih.gov The introduction of specific functional groups, guided by computational insights, can enhance properties like hydrogen bonding, which may be crucial for biological activity. nih.gov

Furthermore, computational studies can model the interaction of furan derivatives with biological targets, such as enzymes or receptors. By simulating the binding affinity and orientation of different derivatives within a receptor's active site, researchers can rationally design compounds with improved selectivity and potency. While specific SAR studies on 2,3-Bis(4-methoxyphenyl)furan are not extensively documented in current literature, the general principles of computational SAR are broadly applicable to this and other furan derivatives. These theoretical investigations are crucial for predicting the potential of such compounds in various applications and guiding future synthesis efforts. researchgate.netnih.gov

Corrosion Inhibition Research

The protection of metals from corrosion is a significant industrial challenge, and the development of effective, non-toxic corrosion inhibitors is a key area of research. Furan derivatives have emerged as promising candidates, particularly as sustainable, bio-based alternatives to conventional inhibitors. nih.govacs.org

Bio-Based Furan Derivatives as Sustainable Corrosion Inhibitors

With a growing emphasis on environmental sustainability, researchers are exploring compounds derived from renewable resources as corrosion inhibitors. acs.org Biomass-derived furan platforms, such as 5-hydroxymethylfurfural (5-HMF), serve as excellent starting materials for synthesizing environmentally friendly corrosion inhibitors. rsc.orgnih.gov The resulting furan-based inhibitors have demonstrated high efficiency in protecting metals like mild steel in acidic environments. acs.orgnih.gov

Studies have shown that the effectiveness of these bio-based inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. rsc.orguobaghdad.edu.iq The presence of heteroatoms (like oxygen in the furan ring) and π-electrons in the aromatic structure facilitates this adsorption process. Research on various furan derivatives, including furan-2-carboxylic acid and furan-2,5-dicarboxylic acid, has confirmed their remarkable ability to mitigate corrosion. nih.govacs.org For example, at a concentration of 5 x 10⁻³ M, furan-2,5-dicarboxylic acid exhibited a corrosion inhibition efficiency of 99.5% for mild steel in a 0.5 M HCl solution. acs.orgnih.gov

Theoretical and Electrochemical Analysis in Corrosion Studies

The investigation of corrosion inhibitors involves a combination of experimental and theoretical methods. Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard for evaluating inhibitor performance. nih.govacs.org Potentiodynamic polarization studies help determine the type of inhibitor (anodic, cathodic, or mixed-type). For many furan derivatives, results indicate they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. acs.orgnih.gov

Theoretical calculations, primarily using Density Functional Theory (DFT), provide fundamental insights into the inhibition mechanism. researchgate.netacs.org These studies calculate quantum chemical parameters like HOMO and LUMO energies, which relate to the molecule's ability to donate or accept electrons. acs.orgresearchgate.net A high HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO value indicates a capacity to accept electrons from the metal, strengthening the adsorption bond. acs.org These theoretical findings consistently correlate well with experimental results, confirming the efficacy of compounds like furan-2,5-dicarboxylic acid as superior corrosion inhibitors. acs.orgnih.gov

Below is a table summarizing the electrochemical data for selected furan-based corrosion inhibitors on mild steel in 0.5 M HCl.

| Inhibitor | Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | 1150 | - |

| Furan-2-carboxylic acid | 5 x 10⁻³ | 27.6 | 97.6 |

| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ | 5.75 | 99.5 |

| Furan-2,5-diyldimethanol | 5 x 10⁻³ | 48.3 | 95.8 |

Analytical Methodologies for Furan Compounds

The detection and quantification of furan compounds are crucial, especially in food science and environmental monitoring, due to their potential toxicity. researchgate.net Consequently, sophisticated analytical methods have been developed to accurately measure these compounds, often at trace levels. nih.gov

Development of Advanced Detection and Quantification Techniques

The analysis of volatile compounds like furan requires highly sensitive techniques. Headspace sampling, which analyzes the vapor phase above a sample, is a common approach. chromatographyonline.com This is often coupled with mass spectrometry (MS) for definitive identification and quantification. nih.govchromatographyonline.com

Headspace-solid phase microextraction (HS-SPME) is a widely used technique that employs a coated fiber to extract and concentrate analytes from the headspace before introducing them into the analytical instrument. nih.govnih.gov Recent advancements include the use of SPME-Arrow, which has a larger sorbent volume, enhancing extraction efficiency and improving detection limits. nih.gov For quantification, stable isotope-labeled internal standards, such as d4-furan, are often used to ensure accuracy. nih.gov High-resolution mass spectrometry (HRMS) has also been employed for its ability to provide both targeted quantification and screening for unknown or suspected furan derivatives. researchgate.netfao.org These methods have achieved low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ng/g) range, which is essential for food safety analysis. nih.govmdpi.com

Application of Chromatographic Techniques for Furan Analysis

Gas chromatography (GC) is the cornerstone of furan analysis due to the volatility of these compounds. nih.gove3s-conferences.org It is almost always paired with a mass spectrometer (GC-MS or GC-MS/MS) for selective and sensitive detection. nih.govmdpi.com The choice of the GC column is critical for separating furan and its various derivatives, including isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.com Porous layer open tubular (PLOT) columns, such as those with a polystyrene-divinylbenzene stationary phase (e.g., HP-PLOT Q), are frequently used. chromatographyonline.commdpi.com Other columns like the HP-5MS, a low-bleed (5%-phenyl)-methylpolysiloxane column, have also proven effective in separating a wide range of furan derivatives within a short analysis time. nih.govmdpi.com

High-performance liquid chromatography (HPLC) is another valuable technique, particularly for analyzing less volatile or thermally unstable furan derivatives in matrices like transformer oil. shimadzu.com In this application, HPLC is used to detect furanic compounds that are indicative of the degradation of insulation paper. shimadzu.com The method typically involves a liquid-liquid extraction step to isolate the analytes from the oil matrix, followed by separation on a C18 column and detection with a diode array detector (DAD). shimadzu.com

The table below shows examples of chromatographic columns and conditions used for the analysis of furan derivatives.

| Technique | Column | Column Dimensions | Temperature Program | Application |

| GC-MS/MS | HP-5MS | 30 m x 0.25 mm, 0.25 µm | Initial 32°C, ramp to 200°C | Furan and 10 derivatives in food |

| GC-MS | HP-PLOT Q | 30 m x 0.32 mm, 20 µm | - | Furan and 6 derivatives in food |

| HPLC-DAD | C18 | 150 mm x 4.6 mm, 5 µm | Isocratic | 5 furanic compounds in transformer oil |

Q & A

Q. What are the recommended methods for synthesizing 2,3-Bis(4-methoxyphenyl)furan in laboratory settings?

A multi-step organic synthesis approach is typically employed. For example:

- Step 1 : Condensation of 4-methoxyphenylacetonitrile derivatives with furan precursors via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

- Step 2 : Cyclization under acidic or basic conditions to form the furan ring, followed by purification via column chromatography .

- Validation : Confirm product identity using -NMR and -NMR to verify substituent positions and purity (>97% by HPLC) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. What safety precautions should be observed when handling this compound in research laboratories?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or moisture .

- Disposal : Follow EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Case Study : If -NMR shows unexpected splitting patterns, compare experimental data with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian 09 with B3LYP/6-31G(d) basis set) .

- Mitigation : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter conformational equilibria .

- Validation : Cross-check with XRD data to confirm molecular geometry .

Q. What strategies are employed to study the photophysical properties and electronic transitions of this compound?

- UV-Vis Spectroscopy : Measure absorption maxima (e.g., λ~280–320 nm for π→π* transitions) in solvents of varying polarity .

- Time-Dependent DFT (TD-DFT) : Model excited-state transitions and compare with experimental fluorescence emission spectra .

- Solvatochromism Analysis : Assess solvent effects on Stokes shift to infer dipole moment changes .

Q. What are the challenges in determining the crystal structure of this compound, and how are they addressed?

- Challenges :

- Solutions :

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

Q. Table 2. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh) (5 mol%) | Increases coupling efficiency (~85%) |

| Solvent | DMF:HO (3:1) | Enhances solubility of intermediates |

| Temperature | 80°C, 12 h | Balances reaction rate and side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.